- Facile, Catalytic Dehydrocoupling of Phosphines Using β-Diketiminate Iron(II) Complexes, Chemistry - A European Journal, 2015, 21(45), 15960-15963

Cas no 94940-35-9 (Phosphine oxide, bis(4-fluorophenyl)-)

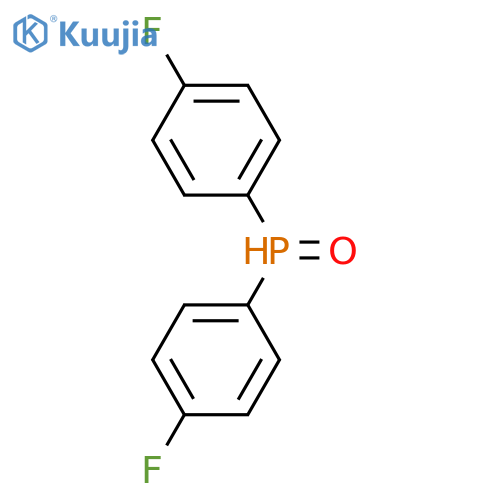

94940-35-9 structure

Nombre del producto:Phosphine oxide, bis(4-fluorophenyl)-

Phosphine oxide, bis(4-fluorophenyl)- Propiedades químicas y físicas

Nombre e identificación

-

- Phosphine oxide, bis(4-fluorophenyl)-

- bis(4-fluorophenyl)-oxophosphanium

- Bis(4-fluorophenyl)phosphine oxide (ACI)

- Bis(p-fluorophenyl)phosphine oxide

- bis(4-fluorophenyl)-Phosphine oxide

- E81179

- Bis(4-fluorophenyl)(oxo)phosphanium

- 1-fluoro-4-(4-fluorophenylphosphoroso)benzene

- bis(4-fluorophenyl)phosphine oxide

- 94940-35-9

- BIS(4-FLUOROPHENYL)(OXO)-??-PHOSPHANYLIUM

- CS-0098794

- SCHEMBL1305285

- bis(4-fluorophenyl)phosphineoxide

- 1-fluoro-4-[(4-fluorophenyl)phosphoroso]benzene

- WMQXKXZCFOGSFU-UHFFFAOYSA-N

- DTXSID10537195

-

- Renchi: 1S/C12H9F2OP/c13-9-1-5-11(6-2-9)16(15)12-7-3-10(14)4-8-12/h1-8,16H

- Clave inchi: WMQXKXZCFOGSFU-UHFFFAOYSA-N

- Sonrisas: O=P(C1C=CC(F)=CC=1)C1C=CC(F)=CC=1

Atributos calculados

- Calidad precisa: 237.02808320g/mol

- Masa isotópica única: 237.02808320g/mol

- Recuento atómico isotópico: 0

- Recuento de donantes vinculados al hidrógeno: 0

- Recuento de receptores de enlace de hidrógeno: 3

- Recuento de átomos pesados: 16

- Cuenta de enlace giratorio: 2

- Complejidad: 219

- Recuento de unidades de unión covalente: 1

- Recuento del Centro estereoscópico atómico definido: 0

- Recuento de centros estereoscópicos atómicos indefinidos: 0

- Recuento de centros tridimensionales de bonos fijos: 0

- Conteo indefinido de centros tridimensionales de Bond: 0

- Superficie del Polo topológico: 17.1Ų

- Xlogp3: 2.7

Phosphine oxide, bis(4-fluorophenyl)- PrecioMás >>

| Empresas | No. | Nombre del producto | Cas No. | Pureza | Especificaciones | Precio | Tiempo de actualización | Informe |

|---|---|---|---|---|---|---|---|---|

| eNovation Chemicals LLC | Y1266628-1g |

Phosphine oxide, bis(4-fluorophenyl)- |

94940-35-9 | 97% | 1g |

$125 | 2024-06-07 | |

| eNovation Chemicals LLC | Y1266628-250mg |

Phosphine oxide, bis(4-fluorophenyl)- |

94940-35-9 | 97% | 250mg |

$85 | 2024-06-07 | |

| Ambeed | A1220057-1g |

Bis(4-fluorophenyl)phosphine oxide |

94940-35-9 | 95% GC | 1g |

$73.0 | 2025-02-26 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTQ857-250mg |

1-fluoro-4-[(4-fluorophenyl)phosphoroso]benzene |

94940-35-9 | 95% | 250mg |

¥382.0 | 2024-04-15 | |

| Aaron | AR005UR9-25g |

Phosphine oxide, bis(4-fluorophenyl)- |

94940-35-9 | 95% | 25g |

$1120.00 | 2024-05-20 | |

| 1PlusChem | 1P005UIX-5g |

Phosphine oxide, bis(4-fluorophenyl)- |

94940-35-9 | 95% GC | 5g |

$292.00 | 2024-04-19 | |

| 1PlusChem | 1P005UIX-250mg |

Phosphine oxide, bis(4-fluorophenyl)- |

94940-35-9 | 95% GC | 250mg |

$31.00 | 2024-04-19 | |

| eNovation Chemicals LLC | Y1266628-1g |

Phosphine oxide, bis(4-fluorophenyl)- |

94940-35-9 | 97% | 1g |

$115 | 2025-02-26 | |

| eNovation Chemicals LLC | Y1266628-100mg |

Phosphine oxide, bis(4-fluorophenyl)- |

94940-35-9 | 97% | 100mg |

$60 | 2025-02-28 | |

| Ambeed | A1220057-5g |

Bis(4-fluorophenyl)phosphine oxide |

94940-35-9 | 95% GC | 5g |

$364.0 | 2025-02-26 |

Phosphine oxide, bis(4-fluorophenyl)- Métodos de producción

Métodos de producción 1

Condiciones de reacción

1.1 Reagents: Magnesium Solvents: Tetrahydrofuran ; 15 min, cooled; 4 h, rt; cooled

1.2 Reagents: Diethyl phosphite ; cooled; 15 min, cooled; 2 h, rt

1.3 Reagents: Hydrochloric acid Solvents: Water ; 5 min, 0 °C

1.4 Solvents: tert-Butyl methyl ether ; 5 min, 0 °C

1.2 Reagents: Diethyl phosphite ; cooled; 15 min, cooled; 2 h, rt

1.3 Reagents: Hydrochloric acid Solvents: Water ; 5 min, 0 °C

1.4 Solvents: tert-Butyl methyl ether ; 5 min, 0 °C

Referencia

Métodos de producción 2

Condiciones de reacción

1.1 Reagents: Diethyl phosphite Solvents: Tetrahydrofuran ; 0 °C; 15 min, 0 °C; 2 h, rt

1.2 Reagents: Ammonium chloride Solvents: Water ; 0 °C

1.2 Reagents: Ammonium chloride Solvents: Water ; 0 °C

Referencia

- Visible-Light-Induced Cascade Phosphinoylation/Cyclization of Phenacylmalononitriles with Secondary H-phosphine Oxides, Advanced Synthesis & Catalysis, 2022, 364(24), 4392-4401

Métodos de producción 3

Condiciones de reacción

1.1 Reagents: Diethyl phosphate Solvents: Tetrahydrofuran ; 0 °C; overnight, 0 °C

1.2 Reagents: Hydrochloric acid Solvents: Water ; 0 °C

1.2 Reagents: Hydrochloric acid Solvents: Water ; 0 °C

Referencia

- One-pot synthesis of phosphorylnaphth[2,1-d]oxazoles and products as P,N-ligands in C-N and C-C formation, Organic & Biomolecular Chemistry, 2022, 20(20), 4110-4114

Métodos de producción 4

Condiciones de reacción

1.1 Reagents: Magnesium , Iodine Solvents: Tetrahydrofuran ; rt; 2 h, rt → 45 °C

1.2 Reagents: Diethyl phosphite Solvents: Tetrahydrofuran ; 0 °C; 0 °C → 45 °C; 30 min, 45 °C

1.3 Reagents: Hydrochloric acid Solvents: Water ; 15 min, 0 °C

1.2 Reagents: Diethyl phosphite Solvents: Tetrahydrofuran ; 0 °C; 0 °C → 45 °C; 30 min, 45 °C

1.3 Reagents: Hydrochloric acid Solvents: Water ; 15 min, 0 °C

Referencia

- Synthesis of triarylphosphines from arylammonium salts via one-pot transition-metal-free C-P coupling, Organic & Biomolecular Chemistry, 2022, 20(19), 3897-3901

Métodos de producción 5

Condiciones de reacción

1.1 Reagents: Diisobutylaluminum hydride , Magnesium , Lithium chloride Solvents: Tetrahydrofuran , Hexane ; 10 min, rt

1.2 2 h, rt; rt → -10 °C

1.3 Reagents: Diethyl phosphite Solvents: Tetrahydrofuran ; -10 °C; -10 °C → rt; 18 h, rt

1.4 Reagents: Ammonium chloride Solvents: Water ; rt

1.2 2 h, rt; rt → -10 °C

1.3 Reagents: Diethyl phosphite Solvents: Tetrahydrofuran ; -10 °C; -10 °C → rt; 18 h, rt

1.4 Reagents: Ammonium chloride Solvents: Water ; rt

Referencia

- Highly active catalysts of bisphosphine oxides for asymmetric Heck reaction, Chemical Communications (Cambridge, 2013, 49(82), 9425-9427

Métodos de producción 6

Condiciones de reacción

1.1 Reagents: Diethyl phosphite Solvents: Tetrahydrofuran ; 0 °C; 0 °C → rt; overnight, rt

1.2 Reagents: Ammonium chloride Solvents: tert-Butyl methyl ether , Water ; 5 min, rt

1.2 Reagents: Ammonium chloride Solvents: tert-Butyl methyl ether , Water ; 5 min, rt

Referencia

- Practical Synthesis of Phosphinic Amides/Phosphoramidates through Catalytic Oxidative Coupling of Amines and P(O)-H Compounds, Chemistry - A European Journal, 2020, 26(4), 881-887

Métodos de producción 7

Condiciones de reacción

1.1 Reagents: Magnesium Catalysts: Iodine Solvents: Tetrahydrofuran ; 30 min, rt

1.2 Solvents: Tetrahydrofuran ; 1.5 h, 25 °C; 40 min, 40 °C

1.3 Reagents: Diethyl phosphite Solvents: Tetrahydrofuran ; 30 min, 0 °C; 15 h, rt

1.4 Reagents: Potassium carbonate Solvents: Water ; 0 °C; 30 min, rt

1.2 Solvents: Tetrahydrofuran ; 1.5 h, 25 °C; 40 min, 40 °C

1.3 Reagents: Diethyl phosphite Solvents: Tetrahydrofuran ; 30 min, 0 °C; 15 h, rt

1.4 Reagents: Potassium carbonate Solvents: Water ; 0 °C; 30 min, rt

Referencia

- Development of Effective Bidentate Diphosphine Ligands of Ruthenium Catalysts toward Practical Hydrogenation of Carboxylic Acids, Bulletin of the Chemical Society of Japan, 2021, 94(5), 1510-1524

Métodos de producción 8

Condiciones de reacción

1.1 Reagents: Diethyl phosphite ; 0 °C; 30 min, 0 °C; 2 - 12 h, rt; rt → 0 °C

1.2 Reagents: Ammonium chloride Solvents: Water

1.2 Reagents: Ammonium chloride Solvents: Water

Referencia

- Copper-Catalyzed Cross-Coupling of Alkyl and Phosphorus Radicals for C(sp3)-P Bond Formation, Organic Letters, 2022, 24(32), 6083-6087

Métodos de producción 9

Condiciones de reacción

1.1 Reagents: Magnesium Catalysts: Iodine Solvents: Tetrahydrofuran ; 1 h, reflux

1.2 Reagents: Diethyl phosphite Solvents: Tetrahydrofuran ; 2 - 3 h, reflux

1.2 Reagents: Diethyl phosphite Solvents: Tetrahydrofuran ; 2 - 3 h, reflux

Referencia

- Asymmetric Construction of Tertiary/Secondary Carbon-Phosphorus Bonds via Bifunctional Phosphonium Salt Catalyzed 1,6-Addition, ACS Catalysis, 2021, 11(22), 14168-14180

Métodos de producción 10

Condiciones de reacción

1.1 Reagents: Magnesium Solvents: Tetrahydrofuran

1.2 Reagents: Diethyl phosphite ; 0 °C; 30 min, 0 °C; 0 °C → rt; 16 h, rt; rt → 0 °C

1.3 Reagents: Ammonium chloride Solvents: Water ; 0 °C

1.2 Reagents: Diethyl phosphite ; 0 °C; 30 min, 0 °C; 0 °C → rt; 16 h, rt; rt → 0 °C

1.3 Reagents: Ammonium chloride Solvents: Water ; 0 °C

Referencia

- A Novel, Bipolar Polymeric Host for Highly Efficient Blue Electrophosphorescence: a Non-Conjugated Poly(aryl ether) Containing Triphenylphosphine Oxide Units in the Electron-Transporting Main Chain and Carbazole Units in Hole-Transporting Side Chains, Advanced Materials (Weinheim, 2011, 23(31), 3570-3574

Métodos de producción 11

Condiciones de reacción

1.1 Reagents: Magnesium Solvents: Tetrahydrofuran ; 20 min, 40 °C; 40 °C → 0 °C

1.2 Reagents: Diethyl phosphite Solvents: Tetrahydrofuran ; 10 min, 0 °C; 4 h, 45 °C

1.3 Solvents: Water

1.4 Reagents: Hydrochloric acid Solvents: Ethyl acetate , Water ; 30 min, rt

1.2 Reagents: Diethyl phosphite Solvents: Tetrahydrofuran ; 10 min, 0 °C; 4 h, 45 °C

1.3 Solvents: Water

1.4 Reagents: Hydrochloric acid Solvents: Ethyl acetate , Water ; 30 min, rt

Referencia

- Synthesis of new BINAP-based aminophosphines and their 31P-NMR spectroscopy, Molecules, 2013, 18, 2788-2802

Métodos de producción 12

Condiciones de reacción

1.1 Reagents: Magnesium Catalysts: Iodine Solvents: Tetrahydrofuran ; 1 h, 22 °C → reflux; reflux → 22 °C

1.2 Reagents: Diethyl phosphite Solvents: Tetrahydrofuran ; 1 h, 22 °C → reflux; reflux → 0 °C

1.3 Reagents: Ammonium chloride Solvents: Water

1.2 Reagents: Diethyl phosphite Solvents: Tetrahydrofuran ; 1 h, 22 °C → reflux; reflux → 0 °C

1.3 Reagents: Ammonium chloride Solvents: Water

Referencia

- Rapid Generation of P(V)-F Bonds Through the Use of Sulfone Iminium Fluoride Reagents, Organic Letters, 2023, 25(11), 1834-1838

Métodos de producción 13

Condiciones de reacción

1.1 Reagents: Diethyl phosphite Solvents: Tetrahydrofuran ; 0 °C; 0 °C → rt; overnight, rt

1.2 Reagents: Ammonium chloride Solvents: Water ; rt

1.2 Reagents: Ammonium chloride Solvents: Water ; rt

Referencia

- Nickel-Catalyzed Asymmetric Hydrogenation of α-Substituted Vinylphosphonates and Diarylvinylphosphine Oxides, Angewandte Chemie, 2023, 62(6),

Métodos de producción 14

Condiciones de reacción

1.1 Reagents: Magnesium Catalysts: Dibromomethane Solvents: Tetrahydrofuran ; rt; 1 h, reflux; reflux → 0 °C

1.2 Reagents: Diethyl phosphate Solvents: Tetrahydrofuran ; 0 °C; 1 h, reflux; reflux → 0 °C

1.3 Reagents: Hydrochloric acid Solvents: Water ; 0 °C

1.2 Reagents: Diethyl phosphate Solvents: Tetrahydrofuran ; 0 °C; 1 h, reflux; reflux → 0 °C

1.3 Reagents: Hydrochloric acid Solvents: Water ; 0 °C

Referencia

- Microwave-Assisted Ruthenium- and Rhodium-Catalyzed Couplings of α-Amino Acid Ester-Derived Phosphinamides with Alkynes, Chemistry - An Asian Journal, 2022, 17(2),

Métodos de producción 15

Condiciones de reacción

1.1 Reagents: Diethyl phosphite Solvents: Tetrahydrofuran ; 0 °C; 30 min, 0 °C; 5 h, rt

1.2 rt

1.2 rt

Referencia

- Synthesis of (Deoxy)difluoromethylated Phosphines by Reaction of R2P(O)H with TMSCF3 and Their Application in Cu(I) Clusters in Sonogashira Coupling, Journal of Organic Chemistry, 2022, 87(12), 7720-7733

Métodos de producción 16

Condiciones de reacción

1.1 Reagents: Magnesium Catalysts: Iodine Solvents: Tetrahydrofuran ; rt; 2 - 3 h, reflux

1.2 Reagents: Diethyl phosphite , Sodium hydride Solvents: Tetrahydrofuran ; 0 °C; 1 h, rt; rt; 1 h, reflux; reflux → rt

1.3 Reagents: Ammonium chloride Solvents: Water ; 0 °C

1.2 Reagents: Diethyl phosphite , Sodium hydride Solvents: Tetrahydrofuran ; 0 °C; 1 h, rt; rt; 1 h, reflux; reflux → rt

1.3 Reagents: Ammonium chloride Solvents: Water ; 0 °C

Referencia

- Asymmetric Hydrogenation of Cationic Intermediates for the Synthesis of Chiral N,O-Acetals, Chemistry - A European Journal, 2020, 26(50), 11470-11477

Métodos de producción 17

Condiciones de reacción

1.1 Reagents: Magnesium Catalysts: Iodine Solvents: Tetrahydrofuran ; rt; 30 min, reflux; reflux → 0 °C

1.2 Reagents: Diethyl phosphite Solvents: Tetrahydrofuran ; 0 °C; overnight, 0 °C

1.3 Reagents: Ammonium chloride Solvents: Water

1.2 Reagents: Diethyl phosphite Solvents: Tetrahydrofuran ; 0 °C; overnight, 0 °C

1.3 Reagents: Ammonium chloride Solvents: Water

Referencia

- Electro-Triggered Cascade Cyclization to Access Phosphinyl-Substituted N-Containing Heterocycles, Journal of Organic Chemistry, 2023, 88(4), 2069-2078

Métodos de producción 18

Condiciones de reacción

1.1 Reagents: Diethyl phosphite Solvents: Tetrahydrofuran ; 15 min, 0 °C; 15 min, 0 °C; 120 min, rt; rt → 0 °C

1.2 Reagents: Hydrochloric acid Solvents: Water ; 20 min, 0 °C

1.2 Reagents: Hydrochloric acid Solvents: Water ; 20 min, 0 °C

Referencia

- A Superior Method for the Reduction of Secondary Phosphine Oxides, Organic Letters, 2005, 7(19), 4277-4280

Métodos de producción 19

Condiciones de reacción

1.1 Reagents: Diethyl phosphite Solvents: Tetrahydrofuran ; 0 °C; 30 min, 0 °C; 16 h, rt; rt → 0 °C

1.2 Reagents: Ammonium chloride Solvents: Water ; 0 °C

1.2 Reagents: Ammonium chloride Solvents: Water ; 0 °C

Referencia

- Enantioselective Cobalt-Catalyzed Reductive Cross-Coupling for the Synthesis of Axially Chiral Phosphine-Olefin Ligands, ACS Catalysis, 2021, 11(22), 14008-14015

Métodos de producción 20

Condiciones de reacción

1.1 Reagents: Magnesium Solvents: Tetrahydrofuran ; 2 h, reflux; 20 min, 0 °C

1.2 Reagents: Diethyl phosphite Solvents: Tetrahydrofuran ; 0 °C; 1.5 h, rt; 30 min, rt → reflux

1.3 Reagents: Hydrochloric acid Solvents: Water

1.2 Reagents: Diethyl phosphite Solvents: Tetrahydrofuran ; 0 °C; 1.5 h, rt; 30 min, rt → reflux

1.3 Reagents: Hydrochloric acid Solvents: Water

Referencia

- Preparation of O-Protected Cyanohydrins by Aerobic Oxidation of α-Substituted Malononitriles in the Presence of Diarylphosphine Oxides, Organic Letters, 2019, 21(8), 2597-2601

Métodos de producción 21

Condiciones de reacción

1.1 Reagents: Magnesium Solvents: Tetrahydrofuran ; 2 h, reflux

1.2 Reagents: Triethyl phosphate ; 18 h, 0 °C → rt

1.2 Reagents: Triethyl phosphate ; 18 h, 0 °C → rt

Referencia

- Highly Enantioselective Synthesis of Phosphorus-Containing ε-Benzosultams by Bifunctional Phosphonium Salt-Promoted Hydrophosphonylation, Chemistry - A European Journal, 2021, 27(44), 11285-11290

Métodos de producción 22

Condiciones de reacción

1.1 Reagents: Diethyl phosphite Solvents: Tetrahydrofuran ; 0 °C; 15 min, 0 °C; 30 min, rt; rt → 0 °C

1.2 Reagents: Hydrochloric acid Solvents: tert-Butyl methyl ether , Water ; 5 min, 0 °C

1.2 Reagents: Hydrochloric acid Solvents: tert-Butyl methyl ether , Water ; 5 min, 0 °C

Referencia

- Room temperature alkynylation of H-phosphi(na)tes and secondary phosphine oxides with ethynylbenziodoxolone (EBX) reagents, Chemical Communications (Cambridge, 2014, 50(85), 12923-12926

Métodos de producción 23

Condiciones de reacción

1.1 Reagents: Diethyl phosphite Solvents: Tetrahydrofuran ; 30 min, 0 °C; overnight, rt; rt → 0 °C

1.2 Reagents: Hydrochloric acid Solvents: Water ; 0 °C; 0 °C

1.2 Reagents: Hydrochloric acid Solvents: Water ; 0 °C; 0 °C

Referencia

- Asymmetric covalent triazine framework for enhanced visible-light photoredox catalysis via energy transfer cascade, Angewandte Chemie, 2018, 57(27), 8316-8320

Métodos de producción 24

Condiciones de reacción

1.1 Reagents: Diethyl phosphate Solvents: Tetrahydrofuran ; 0 °C; 3 h, rt; rt → 0 °C

1.2 Reagents: Ammonium chloride Solvents: Water ; 0 °C

1.2 Reagents: Ammonium chloride Solvents: Water ; 0 °C

Referencia

- Gold-catalyzed redox cycloisomerization/nucleophilic addition/reduction: direct access to 2-phosphoryl indolin-3-ones, Chemical Communications (Cambridge, 2022, 58(61), 8568-8571

Métodos de producción 25

Condiciones de reacción

1.1 Reagents: Diethyl phosphite Solvents: Tetrahydrofuran ; 0 °C; 15 min, 0 °C; 2 h, rt

1.2 Reagents: Ammonium chloride Solvents: Water ; 0 °C

1.2 Reagents: Ammonium chloride Solvents: Water ; 0 °C

Referencia

- Cobaloxime Photocatalysis for the Synthesis of Phosphorylated Heteroaromatics, Angewandte Chemie, 2022, 61(40),

Phosphine oxide, bis(4-fluorophenyl)- Raw materials

Phosphine oxide, bis(4-fluorophenyl)- Preparation Products

Phosphine oxide, bis(4-fluorophenyl)- Literatura relevante

-

1. Au–Cu core–shell nanocube-catalyzed click reactions for efficient synthesis of diverse triazoles†Mahesh Madasu,Chi-Fu Hsia,Michael H. Huang Nanoscale, 2017,9, 6970-6974

-

Yu Xiao,Dong Liang,Zhigang Shao,Hongmei Yu,Ming Hou,Baolian Yi RSC Adv., 2015,5, 14506-14513

-

B. Franke,J. S. Mylne,K. J. Rosengren Nat. Prod. Rep., 2018,35, 137-146

-

4. Characterization of coal-based fulvic acid and the construction of a fulvic acid molecular model†Guan-qun Gong,Xin Yuan,Ying-jie Zhang,Ya-jun Li,Wei-xin Liu,Ming Wang,Yu-feng Zhao,Liang-wei Xu RSC Adv., 2020,10, 5468-5477

-

5. Bayesian analysis of data from segmented super-resolution images for quantifying protein clustering†Marta Cullell-Dalmau,Carlo Manzo Phys. Chem. Chem. Phys., 2020,22, 1107-1114

94940-35-9 (Phosphine oxide, bis(4-fluorophenyl)-) Productos relacionados

- 54300-32-2(Bis(4-fluorophenyl)phenylphosphine oxide)

- 1247503-48-5(6-(2,2,2-Trifluoroethoxy)pyridine-2-carboxylic acid)

- 2138378-68-2(5-(methoxycarbonyl)-4H-furo[3,2-b]pyrrole-2-carboxylic acid)

- 2680867-63-2(tert-butyl N-(6-bromo-3-nitroquinolin-4-yl)-N-methylcarbamate)

- 1806045-75-9(6-(Difluoromethyl)-2-fluoropyridine-3-acetic acid)

- 1805543-40-1(3-(Aminomethyl)-4-(difluoromethyl)-2-hydroxypyridine-5-acetic acid)

- 862826-97-9(1-(5-bromo-2-chlorobenzoyl)-2-{(2,5-dimethylphenyl)methylsulfanyl}-4,5-dihydro-1H-imidazole)

- 2227899-09-2(tert-butyl N-{5-bromo-2-(2R)-2-hydroxypropylphenyl}carbamate)

- 2792-42-9((1R)-Camphor Oxime)

- 851714-84-6(N-{2-3-({(4-butylphenyl)carbamoylmethyl}sulfanyl)-1H-indol-1-ylethyl}-3-(trifluoromethyl)benzamide)

Proveedores recomendados

Amadis Chemical Company Limited

(CAS:94940-35-9)Phosphine oxide, bis(4-fluorophenyl)-

Pureza:99%/99%

Cantidad:5g/25g

Precio ($):328.0/1415.0